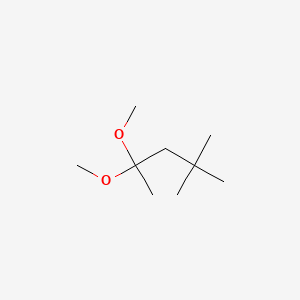![molecular formula C27H33NO2Si B6175935 (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine CAS No. 150456-17-0](/img/no-structure.png)
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine, also known as 2S3R-3-benzyloxy-2-{[(TBDPS)oxy]methyl}azetidine, is a synthetic compound that has been used in laboratory experiments for a variety of research applications. It has been studied for its potential use in drug development and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission. It has also been used in studies of the structure-activity relationships of synthetic compounds related to (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine. Additionally, it has been used in studies of the effects of various drugs on the central nervous system.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neuronal transmission. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the synaptic cleft, which can lead to an increase in neuronal activity.
Biochemical and Physiological Effects
The effects of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine on biochemical and physiological processes are not fully understood. However, it is believed to have a variety of effects, including an increase in acetylcholine levels, which can lead to an increase in neuronal activity. Additionally, it has been suggested that it may have an effect on the metabolism of other neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and can be prepared in large quantities. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life and can be metabolized quickly, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
The potential applications of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine are still being explored. Potential future directions for research include further study of its effects on biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research into the structure-activity relationships of related compounds may provide insight into the mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine. Finally, further research into the synthesis of related compounds may lead to the development of more efficient and cost-effective methods for the production of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine.
Synthesemethoden
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine can be synthesized via a two-step process. First, a reaction between benzyl bromide and 2-chloro-3-methylazetidine in the presence of a base yields the desired compound. The second step involves the deprotection of the TBDPS group to yield the final product. This synthesis method has been used for the production of other compounds related to (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine, such as (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine involves the protection of the amine group, followed by the addition of the benzyloxy group and the tert-butyldiphenylsilyl group. The azetidine ring is then formed through a cyclization reaction, followed by deprotection of the amine group and the tert-butyldiphenylsilyl group.", "Starting Materials": [ "2-aminobutanol", "benzyl chloride", "tert-butyldiphenylsilyl chloride", "sodium hydride", "2-bromoacetaldehyde diethyl acetal", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "toluene" ], "Reaction": [ "Protection of the amine group with tert-butyldiphenylsilyl chloride and sodium hydride in dichloromethane", "Addition of the benzyloxy group with benzyl chloride and sodium hydride in dichloromethane", "Addition of the tert-butyldiphenylsilyl group with tert-butyldiphenylsilyl chloride and sodium hydride in dichloromethane", "Cyclization of the protected amine, benzyloxy, and tert-butyldiphenylsilyl groups with 2-bromoacetaldehyde diethyl acetal and acetic acid in toluene", "Deprotection of the amine group with hydrochloric acid in diethyl ether", "Deprotection of the tert-butyldiphenylsilyl group with sodium hydroxide in water" ] } | |
CAS-Nummer |
150456-17-0 |
Molekularformel |
C27H33NO2Si |
Molekulargewicht |
431.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



